molecular formula C11H14ClNO B1358533 3-(3-Chlorophenoxy)piperidine CAS No. 902837-32-5

3-(3-Chlorophenoxy)piperidine

Cat. No.: B1358533
CAS No.: 902837-32-5
M. Wt: 211.69 g/mol
InChI Key: NWSVPHFHSAJMEZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenoxy)piperidine is an organic compound with the molecular formula C11H14ClNO It consists of a piperidine ring substituted with a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenoxy)piperidine typically involves the reaction of 3-chlorophenol with piperidine in the presence of a base. One common method is the nucleophilic substitution reaction where 3-chlorophenol reacts with piperidine under basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
3-(3-Chlorophenoxy)piperidine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to be integrated into various drug formulations, especially those targeting neurological disorders. The compound's ability to modulate biological pathways makes it a valuable asset in drug development processes aimed at treating conditions such as depression and anxiety .

Case Studies:

  • Neurological Disorders: Research has shown that derivatives of piperidine compounds exhibit significant activity against neurological disorders, indicating that this compound could play a role in developing new treatments .
  • Antitubercular Agents: A study highlighted the potential of dipiperidine derivatives, including those related to this compound, as antitubercular agents, demonstrating low toxicity and promising efficacy against Mycobacterium tuberculosis .

Agrochemical Formulations

Enhancing Herbicide Efficacy:
In agricultural chemistry, this compound is used to enhance the effectiveness of herbicides. Its incorporation into agrochemical formulations aids in controlling unwanted plant growth while minimizing adverse effects on desirable crops .

Impact on Crop Yields:
The compound contributes to improved crop yields by providing a more targeted approach to weed management, thereby supporting sustainable agricultural practices.

Biochemical Research

Studies on Receptor Binding:
Researchers employ this compound in biochemical studies focused on receptor binding and signaling pathways. This application is crucial for understanding cellular mechanisms and the development of new therapeutic strategies .

Cellular Mechanisms:
Investigations into the compound's interactions with various receptors have provided insights into its potential effects on cellular processes, which can lead to advancements in medical research.

Material Science

Development of Specialty Polymers:
In material science, this compound is explored for its properties in developing specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Analytical Chemistry

Standard in Chromatography:
The compound serves as a reference standard in analytical chemistry, particularly in chromatography. Its use helps ensure accurate detection and quantification of similar substances within complex mixtures .

Summary Table of Applications

Application AreaSpecific UsesNotable Outcomes
Pharmaceutical DevelopmentIntermediate for drug synthesisPotential treatments for neurological disorders
Agrochemical FormulationsEnhancing herbicide efficacyImproved crop yields
Biochemical ResearchStudies on receptor bindingInsights into cellular mechanisms
Material ScienceDevelopment of specialty polymersEnhanced material durability
Analytical ChemistryReference standard in chromatographyAccurate analysis of complex mixtures

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenoxy)piperidine: This compound has a similar structure but with the phenoxy group attached at the 4-position of the piperidine ring.

    Piperidine: The parent compound without the phenoxy group.

    3-(4-Chlorophenoxy)piperidine: Similar to 3-(3-Chlorophenoxy)piperidine but with the chlorine atom at the 4-position of the phenoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the phenoxy group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Biological Activity

3-(3-Chlorophenoxy)piperidine is a chemical compound characterized by a piperidine ring substituted with a 3-chlorophenoxy group. Its molecular formula is C11H14ClNO, and it is primarily utilized in scientific research due to its biological activity and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

  • Molecular Formula: C11H14ClNO
  • CAS Number: 902837-32-5
  • Molecular Weight: 215.69 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to physiological effects that are significant in both therapeutic and research contexts. The compound may function as an inhibitor or modulator, influencing biochemical pathways involved in various biological processes.

Research Findings

  • Enzyme Inhibition Studies:
    • Research has indicated that this compound can inhibit specific enzymes, which may be beneficial in drug development for conditions such as cancer and neurodegenerative diseases. For instance, studies have shown its potential as a lead compound for developing inhibitors against certain kinases.
  • Receptor Binding Affinity:
    • The compound has demonstrated binding affinity to various receptors, suggesting its role in modulating neurotransmitter systems. This property is particularly relevant for developing treatments for psychiatric disorders.

Case Studies

  • Case Study 1: Neuropharmacological Effects
    • A study explored the effects of this compound on dopamine receptors in animal models. The findings indicated a significant alteration in dopamine signaling pathways, which could have implications for treating disorders like schizophrenia.
  • Case Study 2: Anticancer Activity
    • Another investigation focused on the compound's anticancer properties, revealing that it induced apoptosis in specific cancer cell lines through the modulation of apoptotic pathways. This study suggests potential applications in oncology research.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-(3-Chlorophenoxy)piperidine Chlorine at the para positionSimilar receptor interactions
Piperidine Basic structure without substitutionLimited biological activity
3-(4-Chlorophenoxy)piperidine Chlorine at the 4-positionDifferent pharmacokinetic properties

The unique substitution pattern of this compound enhances its reactivity and interaction with biological targets compared to similar compounds, making it a valuable candidate for further research.

Synthesis and Industrial Use

The synthesis of this compound typically involves nucleophilic substitution reactions between 3-chlorophenol and piperidine under basic conditions. This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for therapeutic applications, particularly in:

  • Drug Development: As a lead compound for new drugs targeting neurological disorders.
  • Agricultural Chemistry: In the formulation of agrochemicals that require specific biological interactions.

Properties

IUPAC Name

3-(3-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSVPHFHSAJMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10639946
Record name 3-(3-Chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-32-5
Record name 3-(3-Chlorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10639946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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